molecular formula C6H11NO B1403166 (1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol CAS No. 191468-74-3

(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol

Cat. No.: B1403166
CAS No.: 191468-74-3
M. Wt: 113.16 g/mol
InChI Key: XBZJFFHSLIVHCZ-JKUQZMGJSA-N
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Description

(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol is a bicyclic compound with the molecular formula C7H12O. It is also known as norborneol or norbornyl alcohol. This compound is characterized by its rigid bicyclic structure, which imparts unique chemical and physical properties. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol typically involves the reduction of norbornanone. One common method is the catalytic hydrogenation of norbornanone using a palladium catalyst under mild conditions. Another approach involves the reduction of norbornanone with sodium borohydride in an alcoholic solvent.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form norbornanone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: It can be further reduced to form norbornane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed

    Oxidation: Norbornanone

    Reduction: Norbornane

    Substitution: Various halogenated norbornyl derivatives

Scientific Research Applications

(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a

Properties

IUPAC Name

(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-3-4-1-2-5(6)7-4/h4-8H,1-3H2/t4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZJFFHSLIVHCZ-JKUQZMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 3
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 4
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 5
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol
Reactant of Route 6
(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol

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